2-[2-(4-chlorophenoxy)ethyl]benzotriazole
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Overview
Description
2-[2-(4-chlorophenoxy)ethyl]benzotriazole is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenoxy)ethyl]benzotriazole typically involves the reaction of 4-chlorophenol with 2-chloroethylbenzotriazole. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenoxy)ethyl]benzotriazole can undergo various chemical reactions, including:
Nucleophilic substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted benzotriazole derivatives.
Oxidation: Oxidized benzotriazole compounds.
Reduction: Reduced benzotriazole derivatives.
Scientific Research Applications
2-[2-(4-chlorophenoxy)ethyl]benzotriazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various materials, including plastics and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenoxy)ethyl]benzotriazole involves its interaction with molecular targets through its benzotriazole moiety. The nitrogen atoms in the benzotriazole ring can form coordination complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound’s structure allows it to absorb UV light, providing UV stabilization properties.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with similar corrosion inhibition and UV stabilization properties.
4-chlorophenoxyacetic acid: Shares the 4-chlorophenoxy group but differs in its overall structure and applications.
2-(2-hydroxyethyl)benzotriazole: Similar in structure but with a hydroxyethyl group instead of the 4-chlorophenoxy group.
Uniqueness
2-[2-(4-chlorophenoxy)ethyl]benzotriazole is unique due to the presence of both the 4-chlorophenoxy group and the benzotriazole moiety, which confer specific properties such as enhanced corrosion inhibition and UV stabilization. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-11-5-7-12(8-6-11)19-10-9-18-16-13-3-1-2-4-14(13)17-18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYRJVIZOPEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCOC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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